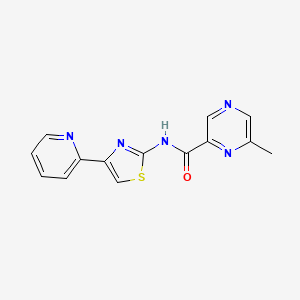
6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring substituted with a carboxamide group, a methyl group, and a thiazole ring that is further substituted with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving a diamine and a diketone.
Final Coupling: The final step involves coupling the thiazole-pyridine moiety with the pyrazine ring through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like Pd/C and H₂.
Substitution: The halogen atoms, if present, can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: Pd/C, H₂, NaBH₄
Substitution: Nucleophiles (amines, thiols), bases (NaOH, K₂CO₃)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
科学研究应用
6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
相似化合物的比较
Similar Compounds
- 6-Methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
- 6-Methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
- 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-3-yl)pyrazine-2-carboxamide
Uniqueness
6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to its analogs. The presence of the thiazole and pyridine rings can enhance its ability to interact with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
6-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c1-9-6-15-7-11(17-9)13(20)19-14-18-12(8-21-14)10-4-2-3-5-16-10/h2-8H,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDBNEGRIOTYLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)
![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)
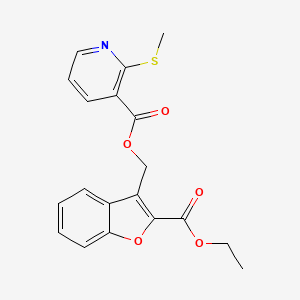
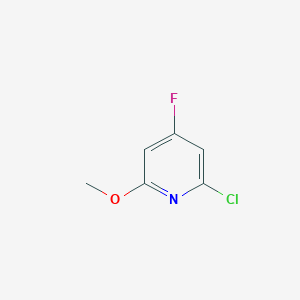
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
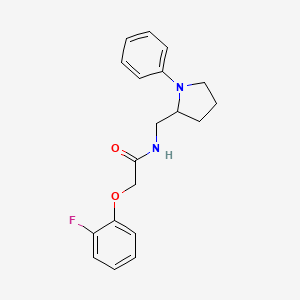
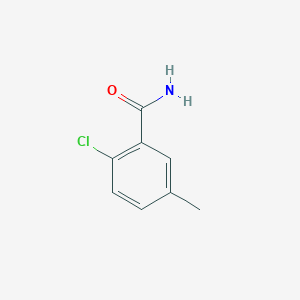

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)
![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)
![N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2382533.png)
